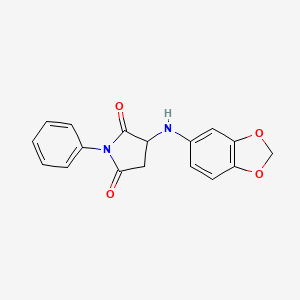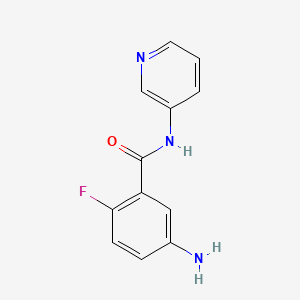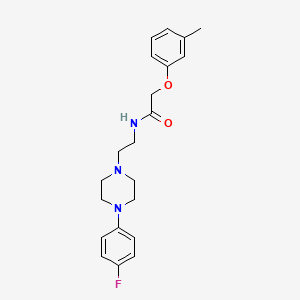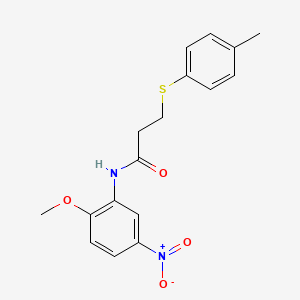
3-(1,3-Benzodioxol-5-ylamino)-1-phenylpyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(1,3-Benzodioxol-5-ylamino)-1-phenylpyrrolidine-2,5-dione” is a complex organic compound. The 1,3-benzodioxol-5-ylamino group suggests that it might be a derivative of benzodioxole . Benzodioxole derivatives are found in a variety of naturally occurring and synthetic molecules exhibiting a broad spectrum of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve complex organic reactions. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as NMR, IR spectroscopy, and X-ray crystallography . These analyses confirm the presence of specific functional groups and the overall 3D arrangement of atoms within the molecule, which are pivotal for its biological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its solubility, stability, melting point, boiling point, and reactivity .
Applications De Recherche Scientifique
Antileukemic Activity
A novel series of compounds, including 3-[5-(4-chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-1-phenyl-pyrrolidine-2,5-dione, was synthesized and tested for antileukemic properties. This compound showed good and selective antiproliferative action against leukemia cell lines, demonstrating potential for leukemia treatment with satisfactory toxicity levels evaluated in vivo in mice (Kryshchyshyn et al., 2020).
Antimicrobial Activity
A variety of 1-phenylpyrrolidine-2,5-dione derivatives were investigated for their antimicrobial spectra, showing high activity against a range of pathogenic microbes. These compounds were notably active against Sclerotinia sclerotiorum and Botrytis cinerea, offering new avenues for antimicrobial agent development (Fujinami et al., 1972).
Anticonvulsant Properties
A series of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione derivatives were prepared and evaluated for their anticonvulsant activities. These studies revealed compounds with potent anticonvulsant properties, more effective and less neurotoxic than traditional antiepileptic drugs, highlighting their potential in treating epilepsy (Malik et al., 2014).
Antibacterial and Antifungal Activities
Novel dispiropyrrolidines synthesized through 1,3-dipolar cycloaddition exhibited antibacterial activity against a range of organisms. These findings underscore the potential of these compounds in developing new antibacterial agents, with QSAR studies indicating the significance of molecular properties on activity (Karthikeyan et al., 2010).
Antitumor Evaluation
Cyclic arylsulfonylureas were synthesized and tested for antitumor activity against various cancer cell lines. Certain compounds showed significant inhibition, especially against ovarian cancer cells, suggesting their potential as novel antitumor agents. ADME-T and pharmacophore prediction methodologies provided insights into the structural features required for antitumor activity, offering a foundation for further drug development (El-Deeb et al., 2010).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-ylamino)-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c20-16-9-13(17(21)19(16)12-4-2-1-3-5-12)18-11-6-7-14-15(8-11)23-10-22-14/h1-8,13,18H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFYQWKHFZKBGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2937926.png)
![Methyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2937928.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2937930.png)

![tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride](/img/no-structure.png)
![2-[(2-Hydroxypropyl)amino]-2-methylpropan-1-ol](/img/structure/B2937937.png)
![Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B2937938.png)
![(4-(1H-pyrrol-1-yl)phenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2937939.png)

![ethyl 2-(2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2937942.png)
![6-Tert-butyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2937944.png)